DL-Aspartic acid
Overview
Description
DL-Aspartic acid, a combination of the D- and L-enantiomers of aspartic acid, is an amino acid that plays a crucial role in the biosynthesis of proteins. While most proteins utilize the L-form, the D-form has been found to have significant roles in various physiological processes.
Synthesis Analysis
The synthesis of aspartic acid derivatives, including polyaspartic acid, involves various methodologies. Poly(aspartic acid) can be synthesized through different methods, with or without catalysts, yielding forms such as polysuccinimide, which is then hydrolyzed to the acid or salt form. This process highlights the versatility and adaptability of aspartic acid in synthesis processes (Thombre & Sarwade, 2005).
Molecular Structure Analysis
Although the search results do not directly provide molecular structure analysis of DL-Aspartic acid, studies on aspartic acid derivatives like N-Acetyl-L-Aspartic acid offer insights into the structural aspects of these compounds. N-Acetyl aspartic acid, for example, is a major peak seen in water-suppressed NMR proton spectroscopy of the human brain, emphasizing the structural uniqueness of aspartic acid derivatives in biological contexts (Birken & Oldendorf, 1989).
Chemical Reactions and Properties
The review did not yield specific results on the chemical reactions and properties of DL-Aspartic acid. However, the chemical reactivity of aspartic acid derivatives, such as their involvement in biosynthesis and metabolic pathways, indicates their reactive nature and participation in complex biochemical processes.
Physical Properties Analysis
Details on the physical properties of DL-Aspartic acid specifically were not found in the search. Generally, amino acids like DL-Aspartic acid are characterized by their solubility in water, melting points, and optical activity, reflecting their diverse roles in biological systems.
Chemical Properties Analysis
The chemical properties of aspartic acid derivatives, including their roles in neurotransmission and as precursors in metabolic pathways, underline the chemical versatility of these molecules. For instance, N-Acetyl-L-Aspartic acid is involved in neuronal protein synthesis, myelin production, and the metabolism of several neurotransmitters, showcasing the complex chemical interactions and properties of aspartic acid derivatives in biological systems (Birken & Oldendorf, 1989).
Scientific Research Applications
Neurobiology : It is used to study the effects of glutamate, aspartate, and related derivatives on cerebellar Purkinje cell dendrites in rats (Crépel, Dhanjal, & Sears, 1982).
Endocrinology and Reproductive Biology : D-aspartic acid enhances the release and synthesis of LH and testosterone in humans and rats (Topo et al., 2009). It also improved sperm quality in rabbit bucks, suggesting a role in reproductive activity regulation (Macchia et al., 2010).
Biochemistry and Molecular Biology : DL-methylaspartic acid, a derivative, is used to measure thermodynamic and kinetic parameters of enzyme interactions (Melander, 1975). DL-aspartic acid is also linked to neurogenesis and the endocrine system (Appleton & Rosentrater, 2021).
Materials Science : It plays a crucial role in determining polishing behavior and selectivity in chemical mechanical polishing slurries (Manivannan, Victoria, & Ramanathan, 2010) and influences the growth of calcium carbonate crystals (Qun, 2008).
Energy Technology : It improves the stability and electrochemical performance of vanadium redox flow batteries (Liu et al., 2014).
Cognitive Science : Sodium d-aspartate enhanced rats' cognitive capability in a Morris water maze system (Topo et al., 2010).
Nutrition and Animal Science : Dietary d- and l-aspartate affect growth performance and inflammation in piglets, possibly associated with gut microbiota (Li et al., 2019).
Pharmacology and Drug Discovery : DL-homocysteic acid and N-methyl-DL-aspartic acid cause membrane depolarizations and conductance changes in hippocampal neurons, suggesting implications in neuronal signaling (Hablitz, 1982).
Analytical Chemistry and Forensics : Aspartic acid racemization method is used for bloodstain dating (Arany & Ohtani, 2011), and its spectral studies assist in understanding intermolecular bonding in crystals (Rajkumar, Ramakrishnan, & Rajaram, 1998).
Biotechnology and Industrial Processes : It's used in continuous optical resolution of DL-amino acids and production of L-aspartic acid (Chibata et al., 1982), and in microbial sensors for bioprocess control (Tosa et al., 1992).
Safety And Hazards
Future Directions
DL-Aspartic acid is a physiological amino acid occurring principally in the pituitary gland and testes and has a role in the regulation of the release and synthesis of LH and testosterone in humans and rats . Future research may focus on further understanding its role in these processes and potential applications in medicine and biochemistry.
properties
IUPAC Name |
2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27881-03-4 | |
Record name | Poly(DL-Aspartic acid) | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30859003 | |
Record name | DL-Aspartic acid | |
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Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | DL-Aspartic acid | |
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Product Name |
DL-Aspartic acid | |
CAS RN |
617-45-8, 1783-96-6, 56-84-8 | |
Record name | DL-Aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | DL-Asparagic acid | |
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Record name | DL-ASPARTIC ACID | |
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Record name | D-Aspartic acid | |
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Record name | aspartic acid | |
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Record name | Aspartic acid | |
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Record name | DL-Aspartic acid | |
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Record name | Acid D,L-aspart | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.559 | |
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Record name | ASPARTIC ACID, DL- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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